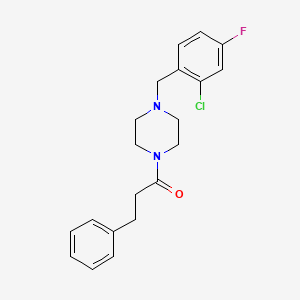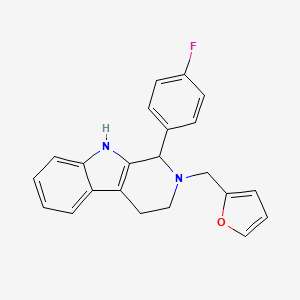![molecular formula C18H23N3O3 B6041664 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B6041664.png)
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide, also known as JNJ-31001074, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer, inflammation, and pain.
Mecanismo De Acción
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide exerts its therapeutic effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition can lead to the accumulation of DNA damage and cell death in cancer cells. In inflammatory diseases, PARP inhibition can reduce the production of inflammatory mediators and cytokines. The analgesic effects of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide are thought to be due to its ability to modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, it induces DNA damage and cell death, leading to a reduction in tumor growth. In inflammatory diseases, it reduces the production of inflammatory mediators and cytokines, leading to a reduction in inflammation. In animal models of pain, it modulates the activity of ion channels involved in pain perception, leading to a reduction in pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying the role of PARP in various diseases. However, it also has some limitations. It has low solubility in water, which can limit its use in in vitro experiments. Additionally, its effects on normal cells and tissues are not well understood, which can limit its use in preclinical studies.
Direcciones Futuras
There are several future directions for the use of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide in scientific research. One potential application is in combination therapy with other cancer drugs, as it has been shown to enhance the effects of chemotherapy and radiation therapy in cancer cells. Additionally, it may have potential for use in neurodegenerative diseases, as PARP has been implicated in the pathogenesis of these diseases. Further studies are needed to fully understand the potential therapeutic applications of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide in various diseases.
Métodos De Síntesis
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis starts with the reaction of 3-pyridinemethanol with piperidine, followed by the reaction with 2-chloroethyl isocyanate to form N-(2-chloroethyl)-N-[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methanamine. This compound is then reacted with 3,5-dimethyl-2-furoyl chloride to form N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide.
Aplicaciones Científicas De Investigación
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been found to inhibit the growth of multiple cancer cell lines, including lung, breast, and colon cancer cells. N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, it has been found to have analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-3,5-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-9-13(2)24-16(12)18(23)20-10-14-5-3-7-19-17(14)21-8-4-6-15(22)11-21/h3,5,7,9,15,22H,4,6,8,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVPSAPUCBKNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NCC2=C(N=CC=C2)N3CCCC(C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B6041581.png)

![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6041601.png)
![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6041605.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)


![2-{[3-(dimethylamino)propyl]amino}-1-phenylethanol](/img/structure/B6041649.png)

![3-phenyl-2-(phenylimino)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B6041656.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6041657.png)
![1-sec-butyl-2-mercapto-7-(5-methyl-2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6041662.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6041672.png)